3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom. The presence of trifluoromethyl and chlorophenyl groups adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a combination of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor, modulator, or activator, depending on the context. The pathways involved often include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- This compound
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[45]dec-3-en-2-one lies in its spirocyclic structure and the presence of both trifluoromethyl and chlorophenyl groups
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3S/c21-15-6-4-13(5-7-15)17-18(28)26-19(25-17)8-10-27(11-9-19)31(29,30)16-3-1-2-14(12-16)20(22,23)24/h1-7,12H,8-11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUATNPRCHNTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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